1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione
Description
The compound 1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a structurally complex molecule featuring a pyrrolidine-2,5-dione core linked to a phenyl group substituted with a piperidine-carbonyl moiety. The piperidine ring is further modified at the 4-position with a (benzothiazol-2-yloxy)methyl substituent.
Properties
IUPAC Name |
1-[3-[4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-21-8-9-22(29)27(21)18-5-3-4-17(14-18)23(30)26-12-10-16(11-13-26)15-31-24-25-19-6-1-2-7-20(19)32-24/h1-7,14,16H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLANINAKLMCGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Attachment of the piperidine ring: The benzo[d]thiazole derivative is then reacted with piperidine and formaldehyde to form the piperidine-1-carbonyl intermediate.
Coupling with pyrrolidine-2,5-dione: Finally, the piperidine-1-carbonyl intermediate is coupled with pyrrolidine-2,5-dione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the piperidine and pyrrolidine rings can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrrolidine rings may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-2,5-dione Cores
Pyrrolidine-2,5-dione derivatives are well-studied for their anticonvulsant and neuroactive properties. For example, N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones (e.g., compounds from ) demonstrated activity in the maximal electroshock seizure (MES) and pentetrazol (sc Met) tests, with efficacy influenced by substituents on the nitrogen atom . Key comparisons include:
- N-Substituent Effects : In , bulkier aryl groups (e.g., 4-chlorophenyl) enhanced anticonvulsant activity compared to smaller substituents. The target compound’s piperidine-benzothiazole substituent is significantly larger, which may improve target binding but reduce bioavailability due to increased hydrophobicity.
Piperidine-Containing Derivatives
Piperidine rings are common in bioactive molecules due to their basicity and conformational flexibility. In and , piperidine-spiro compounds (e.g., 1-benzyl-4,5-diphenylpiperidine-3-spiro derivatives) were characterized via X-ray crystallography, revealing rigid spiro architectures that influence solubility and metabolic stability . Comparisons include:
- Rigidity vs. Flexibility : The target compound’s piperidine is part of a carbonyl-linked phenyl group, offering less conformational rigidity than spiro structures. This flexibility may enhance binding to dynamic targets (e.g., ion channels) but reduce selectivity.
- This could improve interactions with enzymes or receptors requiring polar contacts.
Role of Benzothiazole Substituents
Benzothiazole derivatives are known for antimicrobial, antitumor, and anti-inflammatory activities. The benzothiazole’s thiazole ring may enhance π-π stacking with protein aromatic residues or act as a hydrogen-bond acceptor, distinguishing it from simpler aryl substituents in other analogs .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The structure of the compound includes a benzo[d]thiazole moiety linked to a piperidine and a pyrrolidine ring, which are known to contribute to various pharmacological properties. The presence of multiple functional groups enhances its interaction with biological targets.
Research indicates that compounds containing the benzo[d]thiazole scaffold often exhibit significant antibacterial properties by inhibiting bacterial gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. The specific interactions of this compound with these enzymes have been explored in various studies.
Antibacterial Activity
The compound has shown promising antibacterial activity against several Gram-positive and Gram-negative bacteria. Notably, it demonstrated effective inhibition against:
- Escherichia coli (MIC = 4 μg/mL)
- Klebsiella pneumoniae (MIC = 2 μg/mL)
- Pseudomonas aeruginosa (MIC = 8 μg/mL)
- Acinetobacter baumannii (MIC = 0.5 μg/mL)
These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents targeting ESKAPE pathogens, notorious for their resistance to conventional antibiotics .
Case Studies and Research Findings
- In Vitro Studies : A study highlighted the compound's ability to inhibit bacterial growth effectively in vitro. The results indicated that it operates through a mechanism involving the stabilization of the gyrase cleavage complex, although further studies are needed to elucidate the exact binding interactions .
- In Vivo Efficacy : In murine models, compounds similar to this one have been shown to reduce infection severity significantly, indicating potential for therapeutic use against resistant strains of bacteria .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of the compound remains under investigation. Initial studies suggest favorable absorption and distribution characteristics, but further research is required to fully characterize its metabolism and excretion pathways.
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | TBD |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
